(Z)-1-(3-(5-(苯并[d][1,3]二氧杂环-5-基)-1,3,4-恶二唑-2-基)哌啶-1-基)-3-苯基丙-2-烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a 1,3,4-oxadiazol-2-yl group, and a piperidin-1-yl group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of the compound, as suggested by its name, includes a conjugated system, which could potentially give rise to interesting electronic and optical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, the presence of the conjugated system in this compound could affect its color, solubility, and stability .科学研究应用
化学反应性和合成
一个研究领域专注于涉及1,3,4-恶二唑衍生物的化学反应性和合成过程。例如,研究探索了某些腙在酸存在下的二分行为,突出了溶剂依赖性反应,这些反应可能导致重排或水解。这类研究为进一步应用提供这些化合物的合成和操作的宝贵见解 (D’Anna et al., 2004)。
生物活性
对1,3,4-恶二唑衍生物的生物活性的研究表明,这些化合物具有多种生物学特性,包括抗菌作用。例如,N-取代衍生物的合成和评估已证明对革兰氏阴性菌和革兰氏阳性菌具有中等到显着的活性 (Khalid et al., 2016)。此类发现表明在开发新的抗菌剂方面具有潜在的应用。
抗氧化特性
另一条研究线探索了新型1,3,4-恶二唑衍生物的抗氧化特性。结构修饰导致具有显着抗氧化活性的化合物,表明其作为设计和合成新的抗氧化剂的先导的潜力 (Rabie et al., 2016)。
材料科学应用
还报道了涉及1,3,4-恶二唑衍生物的金属配合物的合成和表征,研究证明了它们的结构稳定性和潜在的抗菌活性。这项研究指出了超出生物学的应用,可能在材料科学中以及作为各种化学反应中的催化剂 (Bharty et al., 2015)。
作用机制
The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with.
属性
IUPAC Name |
(Z)-1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c27-21(11-8-16-5-2-1-3-6-16)26-12-4-7-18(14-26)23-25-24-22(30-23)17-9-10-19-20(13-17)29-15-28-19/h1-3,5-6,8-11,13,18H,4,7,12,14-15H2/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKOGUSGOFAPBB-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C\C2=CC=CC=C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。